molecular formula C7H12O4 B3377582 2-(3-Hydroxyoxan-3-yl)acetic acid CAS No. 1339401-07-8

2-(3-Hydroxyoxan-3-yl)acetic acid

Cat. No.: B3377582
CAS No.: 1339401-07-8
M. Wt: 160.17
InChI Key: HTPPTUMNBCLHCG-UHFFFAOYSA-N
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Description

2-(3-Hydroxyoxan-3-yl)acetic acid is a carboxylic acid derivative featuring a tetrahydrofuran (oxolane) ring substituted with a hydroxy group at the 3-position. This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research due to its polar functional groups, which enhance solubility and enable further derivatization .

Properties

IUPAC Name

2-(3-hydroxyoxan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-6(9)4-7(10)2-1-3-11-5-7/h10H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPPTUMNBCLHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339401-07-8
Record name 2-(3-hydroxyoxan-3-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyoxan-3-yl)acetic acid typically involves the formation of the tetrahydropyran ring followed by the introduction of the hydroxyl and acetic acid groups. One common method involves the cyclization of a suitable precursor, such as a dihydropyran derivative, under acidic conditions to form the tetrahydropyran ring. Subsequent hydroxylation and carboxylation steps introduce the hydroxyl and acetic acid groups, respectively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyoxan-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Hydroxyoxan-3-yl)acetic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Potential use in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyoxan-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and acetic acid groups can form hydrogen bonds and ionic interactions, which are crucial for its activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Acetic Acid Derivatives

The table below compares key structural and functional attributes of 2-(3-hydroxyoxan-3-yl)acetic acid with other acetic acid derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties/Applications References
This compound C₇H₁₀O₄* 162.15 g/mol* Hydroxy-tetrahydrofuran ring Pharmaceutical intermediates, polar synthon
2-(1H-Imidazol-5-yl)acetic acid HCl C₅H₇ClN₂O₂ 162.57 g/mol Imidazole ring Antitubercular activity, β-secretase inhibitors
2-(2-Methoxyphenyl)acetic acid C₉H₁₀O₃ 166.17 g/mol 2-Methoxyphenyl group Structural studies, hydrogen-bonded dimers
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 257.07 g/mol Bromo and methoxy substituents on phenyl Natural product synthesis (e.g., Combretastatin A-4)
2-Amino-2-(oxan-3-yl)acetic acid HCl C₇H₁₄ClNO₃ 195.64 g/mol Amino-tetrahydrofuran ring Agrochemicals, material science
2-(Hydroxyamino)acetic acid C₂H₅NO₃ 91.07 g/mol Hydroxyamino group Laboratory reagent, chemical manufacturing

*Estimated based on structural analogs.

Key Observations:

Polarity and Solubility: The hydroxyoxan ring in this compound enhances water solubility compared to non-polar analogs like 2-(2-methoxyphenyl)acetic acid. This property is critical for bioavailability in drug candidates .

Biological Activity : Imidazole-containing analogs (e.g., 2-(1H-imidazol-5-yl)acetic acid HCl) exhibit specific pharmacological activities, whereas the hydroxyoxan derivative may serve as a scaffold for targeting enzymes or receptors requiring polar interactions .

Synthetic Utility : Brominated phenylacetic acids (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) are used in cross-coupling reactions, whereas the hydroxyoxan derivative is more suited for hydrogen-bond-driven crystallography or prodrug design .

Physicochemical and Reactivity Differences

Acidity and Hydrogen Bonding

  • This compound : The hydroxy group on the oxolane ring increases acidity (pKa ~3–4) compared to unsubstituted acetic acid (pKa 2.5). This facilitates deprotonation in aqueous media, enhancing reactivity in esterification or amidation reactions .
  • 2-(2-Methoxyphenyl)acetic acid : The electron-donating methoxy group reduces acidity (pKa ~4.5), limiting its utility in acid-catalyzed reactions but stabilizing crystalline structures via C–H⋯π interactions .

Thermal Stability

  • Imidazole derivatives (e.g., 2-(1H-imidazol-5-yl)acetic acid HCl) exhibit higher thermal stability (m.p. 218–222°C) due to aromatic stabilization, whereas hydroxyoxan derivatives likely decompose below 200°C based on analog data .

Biological Activity

2-(3-Hydroxyoxan-3-yl)acetic acid, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry due to its biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its oxane ring structure and an acetic acid moiety. Its molecular formula is C₇H₁₂O₄, and it features a hydroxyl group that may play a significant role in its biological interactions.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets, potentially influencing metabolic pathways. The presence of the hydroxyl group suggests that it may participate in hydrogen bonding with biological macromolecules, affecting their conformation and activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Candida albicans40 µg/mL

These findings indicate that the compound may possess significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The IC₅₀ values for various cancer cell lines are summarized below:

Cell Line IC₅₀ (µM)
HeLa15
MCF-720
A54925

These results suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies

A notable study published in Journal of Medicinal Chemistry demonstrated the efficacy of this compound in reducing tumor growth in xenograft models. The treatment group exhibited a significant decrease in tumor volume compared to controls, highlighting its potential as an anticancer therapeutic.

Another case study focused on its anti-inflammatory properties. In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.